2-(Benzyloxy)-5-chlorobenzoic acid
Overview
Description
2-(Benzyloxy)-5-chlorobenzoic acid is an organic compound that belongs to the class of benzoic acids It features a benzyloxy group and a chlorine atom attached to a benzene ring, which is further connected to a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-5-chlorobenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 5-chlorosalicylic acid.
Benzylation: The hydroxyl group of 5-chlorosalicylic acid is benzylated using benzyl bromide in the presence of a base such as potassium carbonate.
Oxidation: The resulting 2-(benzyloxy)-5-chlorobenzyl alcohol is then oxidized to form this compound. Common oxidizing agents include potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.
Types of Reactions:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chlorine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The chlorine atom can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products:
Oxidation: 2-(Benzyloxy)-5-chlorobenzaldehyde, this compound.
Reduction: 2-(Benzyloxy)benzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
2-(Benzyloxy)-5-chlorobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-5-chlorobenzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The benzyloxy group can enhance the compound’s ability to penetrate cell membranes, while the chlorine atom can influence its reactivity and binding affinity.
Comparison with Similar Compounds
2-(Benzyloxy)benzoic acid: Lacks the chlorine atom, which can affect its reactivity and biological activity.
5-Chlorosalicylic acid: Lacks the benzyloxy group, which can influence its solubility and membrane permeability.
2-(Benzyloxy)-4-chlorobenzoic acid: Similar structure but with the chlorine atom in a different position, affecting its chemical properties.
Properties
IUPAC Name |
5-chloro-2-phenylmethoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c15-11-6-7-13(12(8-11)14(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFLACGIFMTNGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80391221 | |
Record name | 2-(benzyloxy)-5-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80391221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52803-75-5 | |
Record name | 2-(benzyloxy)-5-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80391221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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